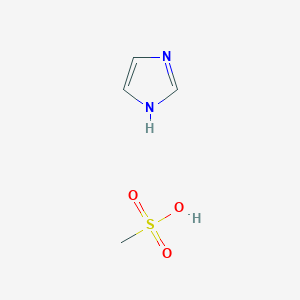
1H-imidazole;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazole can be synthesized through various methods, including the cyclization of amido-nitriles and the reaction of aldehydes with ammonium acetate . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide .
Industrial Production Methods: In industrial settings, 1H-imidazole is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Methanesulfonic acid is produced on a large scale through the oxidation of methyl mercaptan or dimethyl sulfide .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles.
Aplicaciones Científicas De Investigación
1H-Imidazole and methanesulfonic acid have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and as building blocks for more complex molecules.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used to treat fungal infections, hypertension, and cancer.
Industry: Methanesulfonic acid is used as a catalyst in esterification and polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Methanesulfonic acid acts as a strong acid and a solubilizer, facilitating various chemical reactions by protonating substrates and increasing their solubility .
Comparación Con Compuestos Similares
Pyrrole: Another five-membered heterocycle with one nitrogen atom.
Pyrazole: Similar to imidazole but with adjacent nitrogen atoms.
Uniqueness: 1H-Imidazole is unique due to its amphoteric nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its presence in many biologically active molecules further distinguish it from other heterocycles .
Conclusion
1H-Imidazole and methanesulfonic acid are versatile compounds with significant applications in various fields. Their unique chemical properties and reactivity make them valuable in scientific research, medicine, and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action can lead to the development of new and innovative applications.
Propiedades
Número CAS |
82220-44-8 |
|---|---|
Fórmula molecular |
C3H4N2.CH4O3S C4H8N2O3S |
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
1H-imidazole;methanesulfonic acid |
InChI |
InChI=1S/C3H4N2.CH4O3S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);1H3,(H,2,3,4) |
Clave InChI |
UHJZDXBXQFVLBM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)


![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)




![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

